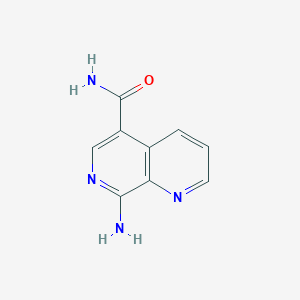![molecular formula C44H68Br2N2O2S2 B13132029 (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bithieno[3,2-b]pyrrolylidene core, which is functionalized with dibromo and bis(2-hexyldecyl) groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, starting from the preparation of the bithieno[3,2-b]pyrrolylidene core. This core can be synthesized through a series of condensation reactions involving thiophene derivatives and pyrrole. The dibromo functionalization is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The bis(2-hexyldecyl) groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The dibromo groups can also facilitate the formation of reactive intermediates, enhancing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
- (E)-2,2’-dibromo-4,4’-bis(2-octyldodecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- (E)-2,2’-dibromo-4,4’-bis(2-decyltetradecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
Uniqueness
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and interaction with biological targets. The presence of dibromo groups also enhances its reactivity, making it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C44H68Br2N2O2S2 |
|---|---|
分子量 |
881.0 g/mol |
IUPAC名 |
(6E)-2-bromo-6-[2-bromo-4-(2-hexyldecyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-hexyldecyl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C44H68Br2N2O2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-47-35-29-37(45)51-41(35)39(43(47)49)40-42-36(30-38(46)52-42)48(44(40)50)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b40-39+ |
InChIキー |
CIYZMQWGQPDHBS-XQQUEIPISA-N |
異性体SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(/C(=C\3/C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O)SC(=C2)Br |
正規SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O)SC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
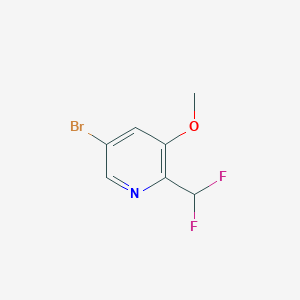
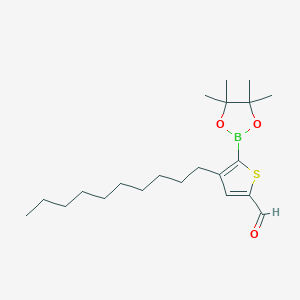
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
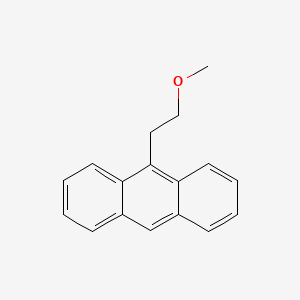
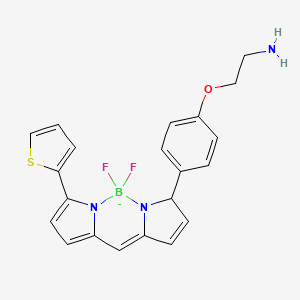

![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)
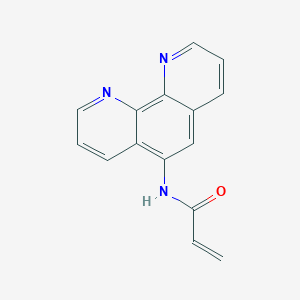


![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
